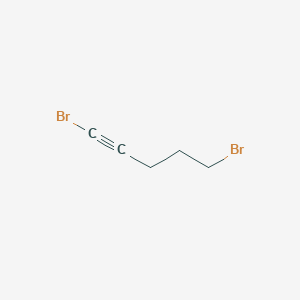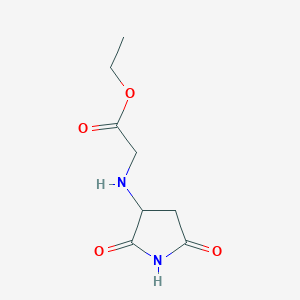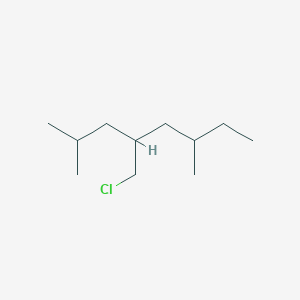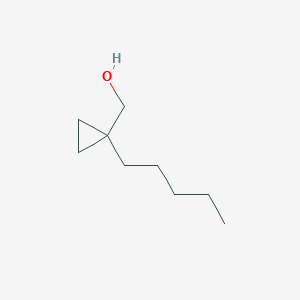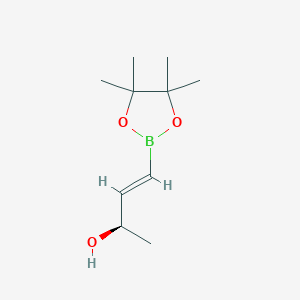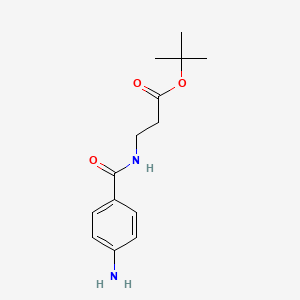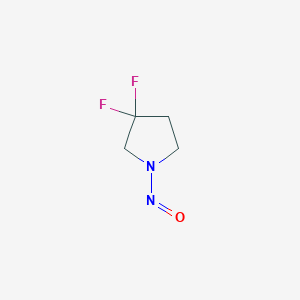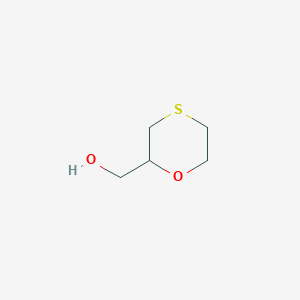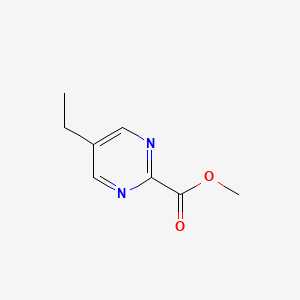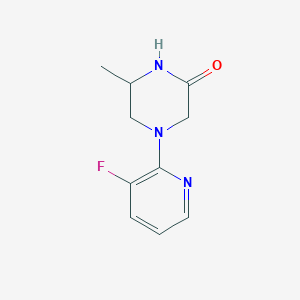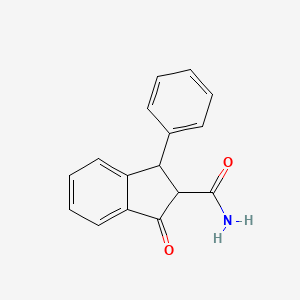
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a carboxamide group attached to the second carbon of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with indanone and phenylhydrazine.
Formation of Hydrazone: Indanone reacts with phenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the indene ring system.
Oxidation: The resulting compound is then oxidized to introduce the oxo group at the first carbon.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Products with additional carbonyl or carboxyl groups.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 1-oxo-2,3-dihydro-1H-indene-2-carboxamide
- 1-oxo-3-phenyl-2,3-dihydro-1H-indene-4-carboxamide
- 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile
Uniqueness
1-oxo-3-phenyl-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate specific molecular targets makes it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
3-oxo-1-phenyl-1,2-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C16H13NO2/c17-16(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(14)18/h1-9,13-14H,(H2,17,19) |
InChI 键 |
DFUCNNNTAWOXSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
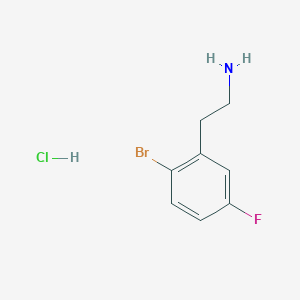
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13510184.png)

